molecular formula C18H16Cl3N5O4S B14918544 N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-nitrobenzamide

N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-nitrobenzamide

Cat. No.: B14918544
M. Wt: 504.8 g/mol
InChI Key: MQKWFGKVKUDMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes an acetylamino group, a trichloroethyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the acetylamino intermediate: This step involves the acetylation of 4-aminophenylamine to form 4-(acetylamino)phenylamine.

    Thioamide formation: The acetylamino intermediate is then reacted with carbon disulfide and an appropriate amine to form the thioamide intermediate.

    Trichloroethylation: The thioamide intermediate undergoes a reaction with trichloroethylamine to introduce the trichloroethyl group.

    Nitrobenzamide formation: Finally, the compound is reacted with 2-nitrobenzoyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of cell surface or intracellular receptors.

    Affecting gene expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3-phenylacrylamide
  • N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,4,5-trimethoxybenzamide

Uniqueness

N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16Cl3N5O4S

Molecular Weight

504.8 g/mol

IUPAC Name

N-[1-[(4-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-nitrobenzamide

InChI

InChI=1S/C18H16Cl3N5O4S/c1-10(27)22-11-6-8-12(9-7-11)23-17(31)25-16(18(19,20)21)24-15(28)13-4-2-3-5-14(13)26(29)30/h2-9,16H,1H3,(H,22,27)(H,24,28)(H2,23,25,31)

InChI Key

MQKWFGKVKUDMJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.